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Compound of Interest

Compound Name: (6-Chloropyrimidin-4-YL)methanol

Cat. No.: B1429738 Get Quote

An In-Depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol: A Key Intermediate in

Pharmaceutical Synthesis

Introduction
(6-Chloropyrimidin-4-YL)methanol is a heterocyclic organic compound featuring a pyrimidine

core. This structural motif is of significant interest in medicinal chemistry due to its prevalence

in a wide range of biologically active molecules. As a functionalized building block, (6-
Chloropyrimidin-4-YL)methanol serves as a critical starting material, or intermediate, in the

synthesis of more complex molecules targeted for pharmaceutical research and development.

[1][2] Its value lies in the strategic placement of three key functional groups: the pyrimidine ring,

a reactive chlorine atom, and a primary alcohol (hydroxymethyl group).

This guide provides a comprehensive technical overview for researchers and drug

development professionals, detailing the compound's properties, a representative synthetic

approach, key applications, and the analytical methods required to ensure its quality and

integrity in a research setting.

Physicochemical and Characterization Data
Accurate characterization is the foundation of reproducible science. The key properties of (6-
Chloropyrimidin-4-YL)methanol are summarized below. It is typically supplied as a white to

yellow solid with a purity of 98% or higher.[1]
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Property Value Source(s)

CAS Number 1025351-41-0 [1][3][4][5]

Molecular Formula C₅H₅ClN₂O [1][3][4][6]

Molecular Weight 144.56 g/mol [1][3][4]

Appearance White to yellow solid [1]

Boiling Point 286.5 ± 25.0 °C (Predicted) [1]

Density 1.422 ± 0.06 g/cm³ (Predicted) [1]

pKa 13.05 ± 0.10 (Predicted) [1]

SMILES OCC1=NC=NC(Cl)=C1 [3][4]

Synthesis and Purification
Synthetic Rationale
The synthesis of (6-Chloropyrimidin-4-YL)methanol typically involves the strategic

modification of a pre-existing pyrimidine ring. A common and logical approach is the reduction

of a more oxidized precursor, such as 6-chloro-pyrimidine-4-carboxylic acid or its

corresponding ester. The carboxylic acid itself can often be prepared from a related

hydroxypyrimidine, which undergoes chlorination using an agent like phosphoryl chloride

(POCl₃), a standard procedure for converting hydroxyl groups on nitrogen-containing

heterocycles into chlorides.[7]

The choice of a reducing agent for the ester-to-alcohol conversion is critical. A mild reducing

agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol or methanol) is often

preferred. This choice minimizes the risk of reducing the pyrimidine ring or cleaving the C-Cl

bond, which could occur with more powerful reagents like lithium aluminum hydride (LiAlH₄).

General Synthetic Workflow
The following diagram illustrates a plausible, high-level workflow for the preparation and

validation of (6-Chloropyrimidin-4-YL)methanol.
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Caption: High-level workflow for synthesis and quality control.

General Experimental Protocol: Reduction of an Ester
Precursor
This protocol describes a representative, non-optimized procedure. All work must be conducted

by qualified personnel in a suitable fume hood.

Reaction Setup: To a solution of methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in

anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (2.0-3.0

eq) portion-wise. The portion-wise addition helps control the exothermic reaction and

hydrogen gas evolution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding acetone to consume excess

NaBH₄, followed by the addition of water.

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three

times with a suitable organic solvent, such as ethyl acetate. The organic layers are

combined.
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Washing: Wash the combined organic layers with brine. This step removes residual water

and water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes to isolate the pure (6-Chloropyrimidin-4-YL)methanol.

Applications in Drug Discovery
(6-Chloropyrimidin-4-YL)methanol is not typically an active pharmaceutical ingredient (API)

itself. Instead, it is a versatile scaffold used in the synthesis of APIs.[2][4] Its utility stems from

the distinct reactivity of its functional groups:

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic

acid, or it can be used in ether or ester linkages to connect to other parts of a target

molecule.

Chloro Group: The chlorine atom is a key reactive site. It can be readily displaced by

nucleophiles (e.g., amines, thiols) in SₙAr reactions or participate in transition-metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing

for the introduction of a wide variety of substituents at the 6-position of the pyrimidine ring.

This dual functionality makes it a valuable intermediate for creating libraries of compounds for

screening. It is a raw material for synthesizing high-value pyrimidine products, including

potential antibacterial and antiviral drugs.[1] The broader class of pyrimidine-based compounds

has been instrumental in developing inhibitors for critical cancer targets, and this chlorinated

intermediate provides a key route to novel analogs.[2]

Analytical Quality Control
Ensuring the purity and identity of a starting material is paramount in drug development. A

Certificate of Analysis (COA) for this compound should include data from methods such as

HPLC, NMR, and MS.[8]
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Protocol: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)
This protocol provides a self-validating system for determining the purity of a synthesized or

purchased batch of (6-Chloropyrimidin-4-YL)methanol.

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

Flow Rate: 1.0 mL/min.

Detection Wavelength: ~254 nm.

Methodology:

Standard Preparation: Prepare a stock solution of a reference standard of (6-
Chloropyrimidin-4-YL)methanol at approximately 1 mg/mL in a 50:50 mixture of Mobile

Phase A and B. Prepare a series of dilutions for a calibration curve.

Sample Preparation: Accurately weigh and dissolve the sample to be tested to the same

concentration as the primary stock standard.

System Suitability: Inject a standard solution multiple times (e.g., n=5). The retention time

should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.

Analysis: Inject a blank (diluent), followed by the calibration standards and the sample

solution.

Gradient Elution:

0-2 min: 5% B

2-15 min: 5% to 95% B (linear gradient)
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15-17 min: 95% B (hold)

17-18 min: 95% to 5% B (return to initial)

18-20 min: 5% B (re-equilibration)

Data Processing: Determine the retention time of the main peak in the sample

chromatogram by comparing it to the reference standard. Calculate the purity by the area

percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Handling, Storage, and Safety
Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly to

protect from moisture.[1]

Handling: (6-Chloropyrimidin-4-YL)methanol is intended for research and development

purposes only and must be handled by technically qualified individuals wearing appropriate

personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Work

should be performed in a well-ventilated area or chemical fume hood.

Conclusion
(6-Chloropyrimidin-4-YL)methanol is a high-value chemical intermediate whose strategic

importance in medicinal chemistry cannot be overstated. Its well-defined structure and dual

reactive sites provide chemists with a reliable and versatile platform for synthesizing novel

compounds for drug discovery, particularly in the fields of oncology and anti-infective research.

The rigorous application of synthetic and analytical protocols, as outlined in this guide, is

essential to harnessing its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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